

# Physicochemical Properties of Boc-*allo*-isoleucine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Boc-*allo*-Ile-OH*

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This technical guide provides a comprehensive overview of the physicochemical properties of Boc-*allo*-isoleucine, a crucial chiral building block in peptide synthesis and drug discovery. The distinct stereochemistry of the *allo*-isomer, compared to the more common L-isoleucine, offers unique conformational constraints that can significantly influence the biological activity and pharmacokinetic profiles of synthetic peptides.<sup>[1][2]</sup> This document details its core physicochemical characteristics, outlines experimental protocols for their determination, and presents a workflow for its application in solid-phase peptide synthesis.

## Core Physicochemical Properties

The tert-butyloxycarbonyl (Boc) protecting group enhances the stability and solubility of the *allo*-isoleucine moiety in organic solvents commonly used in peptide synthesis.<sup>[3]</sup> While data for both L- and D- enantiomers of Boc-*allo*-isoleucine are available, this guide focuses on the properties of the *allo*-diastereomer in general, with specific data points noted where available.

## Data Presentation

The quantitative physicochemical properties of Boc-*allo*-isoleucine are summarized in the tables below. It is important to note that properties can vary slightly between different enantiomers (Boc-L-*allo*-isoleucine and Boc-D-*allo*-isoleucine) and may be influenced by experimental conditions.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>4</sub>	[1][2][4][5]
Molecular Weight	231.29 g/mol	[1][2][4][5]
Appearance	White to off-white solid/crystalline powder	[2][6]
CAS Number (L-form)	35264-07-4	[2][5]
CAS Number (D-form)	55780-90-0	[1][4][7]

Table 2: Thermal and Optical Properties

Property	Value	Conditions	Source(s)
Melting Point (L-form)	60-64 °C	Not specified	[2]
Melting Point (D-form)	56-61 °C	Not specified	[1]
Boiling Point (D-form)	356.0 ± 25.0 °C	at 760 mmHg	[8]
Optical Rotation [α] <sup>20</sup> /D (L-form)	Data not widely available	c=2 in acetic acid or methanol	[2]
Optical Rotation [α] <sup>25</sup> /D (D-form)	-5 ± 2°	c=1.499 in MeOH	[1]

Table 3: Solubility and Acidity

Property	Value	Source(s)
Solubility	Soluble in methanol, expected to have a similar profile to Boc-L-isoleucine which is insoluble in water.	[2][6]
pKa (carboxyl group of Isoleucine)	-2.36	[9][10]
pKa (amino group of Isoleucine)	-9.60 - 9.68	[9][10]

Note: pKa values are for the parent amino acid, isoleucine. The Boc-protection of the amino group will alter the pKa of the carboxyl group, and the amino group's pKa is not relevant for the protected molecule.

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and for the application of Boc-allo-isoleucine in peptide synthesis are provided below.

### Determination of Melting Point

Objective: To determine the temperature range over which the solid Boc-allo-isoleucine transitions to a liquid.

Methodology:

- A small, dry sample of crystalline Boc-allo-isoleucine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

## Determination of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of Boc-*allo*-isoleucine, which is indicative of its chiral nature.

Methodology:

- A solution of Boc-*allo*-isoleucine is prepared by accurately weighing a known mass of the compound and dissolving it in a specific volume of a specified solvent (e.g., methanol) to achieve a known concentration (c).[1]
- The polarimeter is calibrated using a blank (the pure solvent).
- The sample solution is placed in a polarimeter cell of a known path length (l).
- The optical rotation ( $\alpha$ ) is measured at a specific temperature (e.g., 25°C) and wavelength (e.g., the D-line of a sodium lamp, 589 nm).[1]
- The specific rotation  $[\alpha]$  is calculated using the formula:  $[\alpha] = \alpha / (l * c)$ .

## Boc-Solid Phase Peptide Synthesis (SPPS) of a Model Peptide

Objective: To incorporate Boc-*allo*-isoleucine into a peptide chain using solid-phase synthesis. This protocol outlines the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-*allo*-Ile-Arg).[2]

Methodology:

- Resin Swelling: Merrifield resin is swelled in dichloromethane (DCM) for 30 minutes.[2]
- First Amino Acid Coupling: The first protected amino acid, Boc-Arg(Tos)-OH, is coupled to the resin.[2]

- Deprotection: The Boc protecting group is removed from the resin-bound amino acid using 50% trifluoroacetic acid (TFA) in DCM.[2]
- Neutralization: The resin is neutralized with 10% diisopropylethylamine (DIEA) in DCM.[2]
- Coupling: The next Boc-protected amino acid in the sequence (Boc-allo-isoleucine) is activated with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt)) and coupled to the free amino group on the resin. The reaction progress is monitored using a Kaiser test.[2]
- Repeat: Steps 3-5 are repeated for each subsequent amino acid in the desired sequence.
- Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.[2]
- Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

## Analytical Differentiation of Diastereomeric Peptides

Objective: To distinguish between peptides containing isoleucine and allo-isoleucine residues.

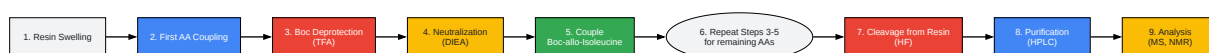
Methodology:

- Chiral High-Performance Liquid Chromatography (HPLC):
  - A chiral stationary phase column is used.[2]
  - An appropriate mobile phase, typically a mixture of an organic solvent and an aqueous buffer, is employed to separate the diastereomeric peptides based on their differential interaction with the chiral stationary phase.[2]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - The purified peptide is dissolved in a suitable deuterated solvent.[2]

- 1D  $^1\text{H}$  and 2D NMR spectra (e.g., COSY, TOCSY) are acquired.[2]
- The chemical shifts and coupling constants of the  $\alpha$ - and  $\beta$ -protons of the isoleucine/allo-isoleucine residue are analyzed, as they are sensitive to the local stereochemistry and can be used to differentiate the diastereomers.[2][11]

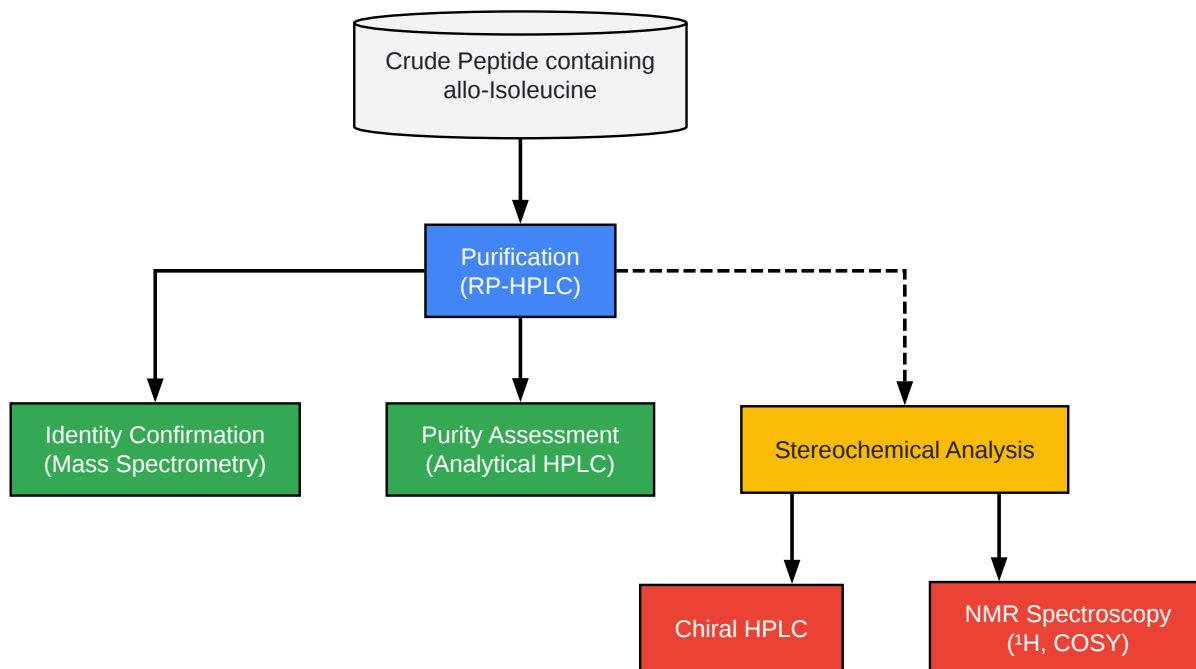
## Visualizations

The following diagrams illustrate key workflows related to the use of Boc-allo-isoleucine.



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Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) using Boc-allo-isoleucine.



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Caption: Analytical workflow for peptides synthesized with Boc-allo-isoleucine.

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